Propionyl-ile-ile-gly-leu-NH2

Description

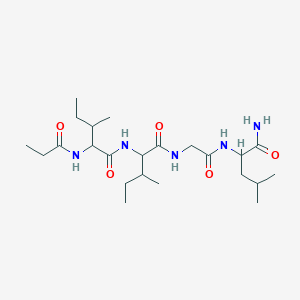

Propionyl-Ile-Ile-Gly-Leu-NH₂ is a synthetic tetrapeptide featuring a propionyl group at the N-terminus and an amide (NH₂) modification at the C-terminus. Its sequence—Ile-Ile-Gly-Leu—suggests a hydrophobic core (due to the two isoleucine residues) followed by glycine, a flexible linker, and leucine, which may influence receptor interactions. The propionyl group enhances metabolic stability and membrane permeability, while the terminal amidation protects against enzymatic degradation .

Properties

IUPAC Name |

N-[1-[[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]-3-methyl-2-(propanoylamino)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H43N5O5/c1-8-14(6)19(28-23(33)20(15(7)9-2)27-17(29)10-3)22(32)25-12-18(30)26-16(21(24)31)11-13(4)5/h13-16,19-20H,8-12H2,1-7H3,(H2,24,31)(H,25,32)(H,26,30)(H,27,29)(H,28,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVJHDKHIMFSMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)N)NC(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionyl-ile-ile-gly-leu-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid (leucine) to a solid resin. The subsequent amino acids (glycine, isoleucine, and isoleucine) are sequentially added using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). After the peptide chain is assembled, the propionyl group is introduced at the N-terminus using propionic anhydride .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Propionyl-ile-ile-gly-leu-NH2 can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The peptide can participate in substitution reactions, particularly at the amide and propionyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophilic substitution using reagents like sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of oxidized peptides with modified side chains.

Reduction: Reduced peptides with altered functional groups.

Substitution: Substituted peptides with new functional groups introduced.

Scientific Research Applications

Propionyl-ile-ile-gly-leu-NH2 has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for potential therapeutic applications, including drug delivery systems and biomarker discovery.

Industry: Utilized in the development of novel materials and biotechnological processes.

Mechanism of Action

The mechanism of action of Propionyl-ile-ile-gly-leu-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The propionyl group and the peptide backbone play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs of Pro-Leu-Gly-NH₂ (PLG)

PLG (Pro-Leu-Gly-NH₂) is a well-studied tripeptide with dopamine receptor-modulating activity. Propionyl-Ile-Ile-Gly-Leu-NH₂ differs structurally by:

- N-terminal substitution : Propionyl replaces proline, increasing lipophilicity and stability.

- Extended hydrophobic core : Two isoleucines (vs. PLG’s single leucine) may enhance binding to hydrophobic receptor pockets.

- Sequence length : The tetrapeptide structure adds conformational flexibility compared to PLG’s rigid proline ring.

Functional Comparison :

- PLG derivatives with leucine replaced by isoleucine (e.g., Pro-Ile-Gly-NH₂) showed 2–3× higher binding affinity for dopamine D2 receptors in vitro . This suggests that Propionyl-Ile-Ile-Gly-Leu-NH₂’s dual isoleucine residues may further optimize receptor interactions.

- Substitution with aromatic residues (e.g., phenylalanine) in PLG analogs reduced activity, highlighting the importance of aliphatic side chains for dopamine receptor binding—a feature conserved in Propionyl-Ile-Ile-Gly-Leu-NH₂ .

Biological Activity

Propionyl-Ile-Ile-Gly-Leu-NH2 is a peptide composed of five amino acids, featuring a propionyl group attached to two isoleucines, one glycine, and one leucine, ending with an amide group. This unique structure contributes to its significant biological activities, particularly in neuropharmacology and potential therapeutic applications.

Structural Characteristics

The structure of this compound can be represented as follows:

- Hydrophobic Nature : The presence of multiple isoleucine residues enhances the compound's hydrophobic character, which may facilitate its interaction with cellular membranes.

- Flexibility : Glycine provides flexibility within the peptide chain, potentially influencing its biological interactions.

Biological Activities

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

- Neuroprotection : Studies have shown that this peptide can act as an antagonist to beta-amyloid-induced toxicity in neuronal cells. This suggests potential implications for Alzheimer's disease treatment by protecting neuronal integrity against amyloid toxicity.

- Inflammation Modulation : Similar peptides have been evaluated for their ability to modulate inflammatory pathways, indicating that this compound may also possess anti-inflammatory properties.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Binding Affinity : Interaction studies focus on its binding affinity to specific receptors or proteins within biological systems. For instance, its interactions with beta-amyloid peptides are crucial for understanding its neuroprotective effects.

- G-Protein Coupled Receptors (GPCRs) : Investigations into its affinity for GPCRs could provide insights into how it modulates neurotransmitter release and signaling pathways.

Neuroprotective Effects

A study highlighted the neuroprotective effects of this compound against beta-amyloid toxicity. In vitro experiments demonstrated that treatment with the peptide significantly reduced neuronal cell death induced by beta-amyloid aggregates. This study underscores the potential therapeutic role of this peptide in neurodegenerative diseases such as Alzheimer's.

Inflammation Modulation

Another research effort explored the anti-inflammatory properties of similar peptides. It was found that this compound could inhibit pro-inflammatory cytokine release in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests a possible application in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific sequence and arrangement of amino acids. Below is a comparison table with structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Propionyl-Alanine-Amide | Contains alanine instead of isoleucine | May exhibit different biological activities due to substitution of hydrophobic residues. |

| Propionyl-Valine-Amide | Contains valine instead of isoleucine | Valine's branched structure may affect solubility and interaction profiles. |

| Propionyl-Glycine-Amide | Contains glycine as a terminal residue | Increased flexibility could influence binding properties. |

| Propionyl-Leucine-Amide | Contains leucine as a terminal residue | Similar hydrophobic characteristics but different interaction dynamics due to leucine's side chain. |

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Solid-Phase Peptide Synthesis (SPPS) : This widely used method involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.

- Solution-Phase Synthesis : This method allows for the construction of peptides in solution, offering flexibility in reaction conditions.

- Enzymatic Synthesis : Utilizing proteolytic enzymes can selectively cleave larger protein substrates into smaller peptides, providing an alternative approach for synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.